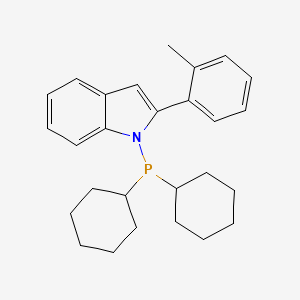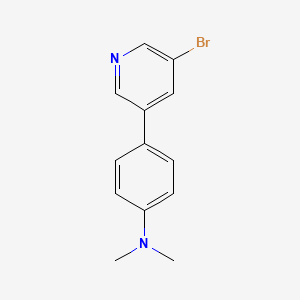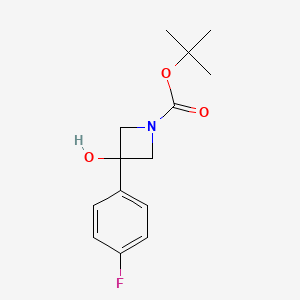
Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
Overview
Description
The compound "Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate" is a fluorinated heterocyclic amino acid derivative, which is of significant interest in medicinal chemistry due to its potential as a building block for biologically active compounds. The presence of the fluorine atom and the azetidine ring structure are notable features that can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related fluorinated azetidine compounds has been explored in various studies. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a closely related compound, involves bromofluorination, reduction, ring closure, and protective group manipulation . Another relevant synthesis involves the preparation of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which includes acylation, nucleophilic substitution, and reduction steps, achieving a total yield of 81% . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of "Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate."
Molecular Structure Analysis
X-ray structural investigations of related compounds provide valuable information about the geometric parameters that could be expected for "Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate" . The molecular structure, including bond lengths and angles, can be crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of azetidine and aziridine rings has been studied, showing that these structures can undergo various chemical reactions, such as cycloadditions and rearrangements . For example, azetidine rings have been shown to rearrange to pyrrolidine skeletons under certain conditions . These findings suggest that "Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate" may also participate in similar reactions, which could be exploited in synthetic chemistry and drug design.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct due to the electronegativity and small size of the fluorine atom. For instance, the presence of fluorine can affect the acidity, lipophilicity, and metabolic stability of the compound . Additionally, the analysis of related compounds through techniques such as FT-IR and NBO analysis can provide insights into the hyperpolarizability and electronic properties, which are relevant for the compound's potential applications in nonlinear optical materials .
Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate has been synthesized using various methods, characterized by spectroscopic techniques like LCMS, NMR, IR, and CHN elemental analysis, and confirmed through single-crystal XRD data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
- The compound has been screened for in vitro antibacterial and anthelmintic activity, showing poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Structural and Activity Analysis
- Structural analysis and structure-activity relationship studies have been conducted on derivatives of this compound, such as 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, to evaluate their antibacterial activities (Song et al., 2009).
Novel Chemistry and Pharmacological Use
- Novel chemistry involving tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate has been explored for its pharmacologically useful core, especially in sterically congested piperazine derivatives (Gumireddy et al., 2021).
Antibacterial and Antibiofilm Activity
- Certain derivatives have shown significant antibacterial activities against methicillin-resistant Staphylococcus aureus and ability to eradicate staphylococcal biofilm mass in a dose-dependent manner (Kotb et al., 2019).
Use in Stereoselective Syntheses
- It's used in stereoselective syntheses for the preparation of important intermediates in the synthesis of homochiral amino acid derivatives, showcasing its value in organic chemistry (Kollár & Sándor, 1993).
Application in Medicinal Chemistry
- Derivatives of tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate have potential as building blocks in medicinal chemistry due to their unique structural properties (Van Hende et al., 2009).
Role in Synthesis of Pharmaceutical Intermediates
- The compound plays a significant role in the synthesis of pharmaceutical intermediates, such as 1-(tert-butyl)-3-amioazetidine, demonstrating its utility in drug development (Yang, 2010).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-4-6-11(15)7-5-10/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXNRDAARDRDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734941 | |
| Record name | tert-Butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |
CAS RN |
958297-44-4 | |
| Record name | 1,1-Dimethylethyl 3-(4-fluorophenyl)-3-hydroxy-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958297-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)
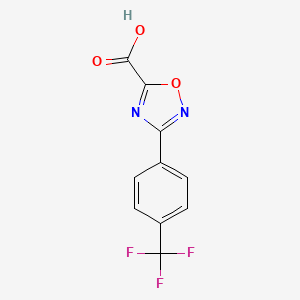
![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B3030719.png)
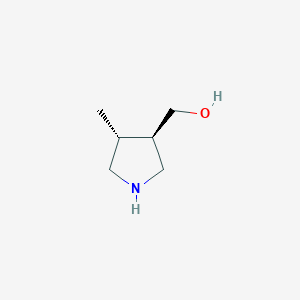

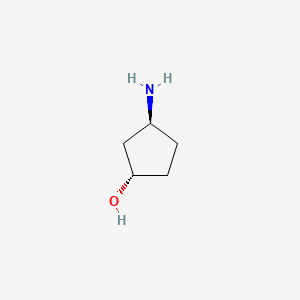
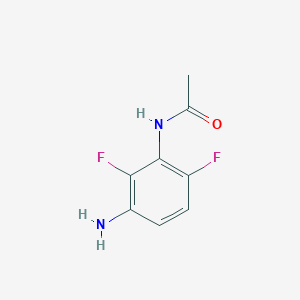
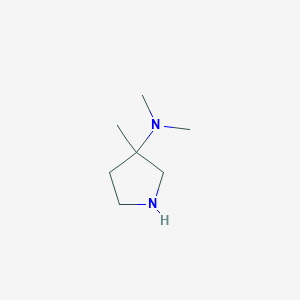
![7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3030730.png)
